![molecular formula C23H30Cl2N2O2 B2407687 1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride CAS No. 34661-69-3](/img/structure/B2407687.png)
1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride, also known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. BRL-15572 belongs to the class of compounds known as 5-HT1A receptor agonists, which have been shown to have anxiolytic and antidepressant effects.
Scientific Research Applications
Synthesis and Receptor Antagonistic Activity
The synthesis of derivatives related to 1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride has been explored. One study reports on the design and synthesis of derivatives with α1 receptor antagonistic activity. The method achieved a total yield above 68% and demonstrated potent receptor antagonism (Hon, 2013).
Potential Antidepressant Properties
Research into 1-aryloxy-3-piperidinylpropan-2-ols, structurally similar to this compound, has found these compounds to possess potent dual 5-HT1A receptor antagonism and serotonin reuptake inhibition. Such properties suggest potential use as antidepressants, offering a new approach beyond selective serotonin reuptake inhibitors (SSRIs) (Takeuchi et al., 2003).
Anti-Inflammatory and Analgesic Properties
A related compound, 3-(benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-1-alkyl(aryl)-2-phenylpropan-1-ols, has shown anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This indicates potential therapeutic applications in managing pain and inflammation (Геворгян et al., 2017).
Structural Analysis and Drug Design
Structural analysis of similar arylpiperazine derivatives, which include (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, has been conducted. This research focuses on understanding binding mechanisms with α1A-adrenoceptor, aiding in the design of selective antagonists for potential therapeutic applications (Xu et al., 2016).
properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-prop-2-ynoxypropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2.2ClH/c1-2-17-27-19-22(26)18-24-13-15-25(16-14-24)23(20-9-5-3-6-10-20)21-11-7-4-8-12-21;;/h1,3-12,22-23,26H,13-19H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFHQWQQWHLHRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.